molecular formula C19H18N4O6 B2606879 2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide CAS No. 1052561-61-1

2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide

Cat. No.: B2606879
CAS No.: 1052561-61-1
M. Wt: 398.375
InChI Key: KKYHSZYUEXGGHB-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide is a complex organic compound that features an imidazolidinone core

Preparation Methods

The synthesis of 2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized with glyoxal to yield the imidazolidinone core. This intermediate is further reacted with 4-nitrophenylacetic acid under specific conditions to produce the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro and methoxy positions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar compounds include other imidazolidinone derivatives, such as:

  • 2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide
  • 2-[4-(4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications. The uniqueness of 2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide lies in its specific substituents, which confer distinct chemical reactivity and potential applications.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6/c1-19(12-3-9-15(29-2)10-4-12)17(25)22(18(26)21-19)11-16(24)20-13-5-7-14(8-6-13)23(27)28/h3-10H,11H2,1-2H3,(H,20,24)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYHSZYUEXGGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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